![molecular formula C18H19N7O2 B12163435 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12163435.png)

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

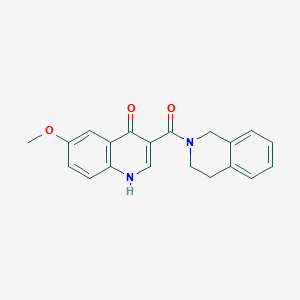

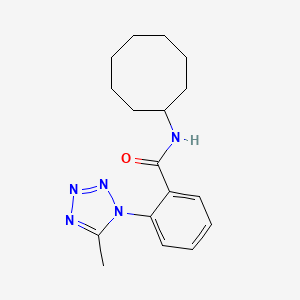

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide est un composé organique complexe qui présente une combinaison unique de motifs indole, oxadiazole et triazole. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires, antibactériennes et inhibitrices des enzymes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide implique généralement plusieurs étapes :

Formation du dérivé indole : Le motif indole peut être synthétisé par synthèse d'indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en milieu acide.

Formation du cycle oxadiazole : Le cycle oxadiazole est souvent formé par la cyclisation d'acylhydrazides avec des nitriles en milieu basique.

Formation du cycle triazole : Le cycle triazole peut être synthétisé par la réaction de cycloaddition dipolaire 1,3 de Huisgen entre un azide et un alcyne.

Réactions de couplage : L'étape finale consiste à coupler l'intermédiaire indole-oxadiazole avec le dérivé triazole à l'aide de réactifs de couplage peptidique comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole).

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse susmentionnées pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et l'augmentation de l'échelle des réactions à l'aide de réacteurs discontinus à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le motif indole peut subir des réactions d'oxydation, généralement à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Le cycle oxadiazole peut être réduit dans des conditions d'hydrogénation catalytique.

Substitution : Le cycle triazole peut participer à des réactions de substitution nucléophile, en particulier au niveau des atomes d'azote.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, peroxyde d'hydrogène.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone.

Substitution : Nucléophiles tels que des amines ou des thiols.

Principaux produits

Oxydation : Dérivés indoliques oxydés.

Réduction : Dérivés oxadiazoliques réduits.

Substitution : Dérivés triazoliques substitués.

Applications de la recherche scientifique

Chimie

Ce composé est utilisé comme élément de construction dans la synthèse de molécules plus complexes en raison de ses groupes fonctionnels polyvalents.

Biologie

Il a montré un potentiel en tant qu'inhibiteur enzymatique, en particulier contre l'α-glucosidase, ce qui en fait un candidat pour le traitement du diabète .

Médecine

Les propriétés anti-inflammatoires et antibactériennes du composé sont explorées pour des applications thérapeutiques .

Industrie

Dans l'industrie pharmaceutique, il sert de composé de tête pour le développement de nouveaux médicaments.

Mécanisme d'action

Le composé exerce ses effets principalement par inhibition enzymatique. Par exemple, en tant qu'inhibiteur de l'α-glucosidase, il se lie au site actif de l'enzyme, empêchant la dégradation des glucides en glucose, régulant ainsi la glycémie . Les cibles moléculaires comprennent les sites actifs des enzymes, et les voies impliquées sont celles liées au métabolisme des glucides.

Applications De Recherche Scientifique

Chemistry

This compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

Biology

It has shown potential as an enzyme inhibitor, particularly against α-glucosidase, making it a candidate for diabetes treatment .

Medicine

The compound’s anti-inflammatory and antibacterial properties are being explored for therapeutic applications .

Industry

In the pharmaceutical industry, it serves as a lead compound for the development of new drugs.

Mécanisme D'action

The compound exerts its effects primarily through enzyme inhibition. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose, thereby regulating blood sugar levels . The molecular targets include the active sites of enzymes, and the pathways involved are those related to carbohydrate metabolism.

Comparaison Avec Des Composés Similaires

Composés similaires

Acarbose : Un autre inhibiteur de l'α-glucosidase utilisé dans le traitement du diabète.

Miglitol : Fonctionne de manière similaire à l'acarbose, mais avec une structure différente.

Voglibose : Un autre inhibiteur de l'α-glucosidase avec une structure unique.

Unicité

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide est unique en raison de sa combinaison de cycles indole, oxadiazole et triazole, qui confèrent un ensemble distinct d'activités biologiques et de réactivité chimique .

Propriétés

Formule moléculaire |

C18H19N7O2 |

|---|---|

Poids moléculaire |

365.4 g/mol |

Nom IUPAC |

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide |

InChI |

InChI=1S/C18H19N7O2/c1-10(2)16-22-18(24-23-16)20-14(26)5-6-15-21-17(25-27-15)12-3-4-13-11(9-12)7-8-19-13/h3-4,7-10,19H,5-6H2,1-2H3,(H2,20,22,23,24,26) |

Clé InChI |

LFPWPXNJWIFDCD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=NC(=NN1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)NC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12163360.png)

![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12163366.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12163373.png)

![ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163384.png)

![ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163390.png)

![2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12163409.png)

![N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B12163431.png)

![1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12163437.png)

![3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12163458.png)

![4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12163463.png)